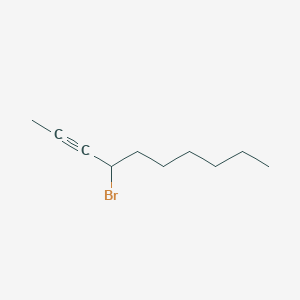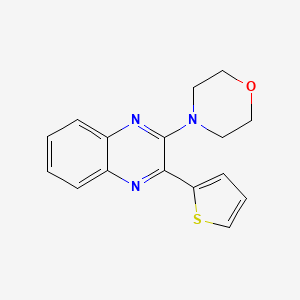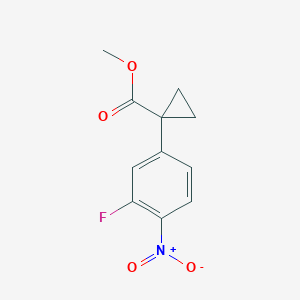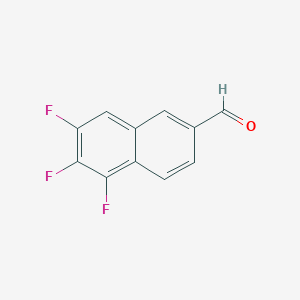
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate is an organic compound with a complex structure that includes a brominated benzoate ester and a substituted acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 4-bromobenzoate is then subjected to a Friedel-Crafts acylation reaction with 2-acetyl-3-oxobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the benzoate ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl and bromine groups play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetoacetate: A simpler ester with similar reactivity but lacking the bromine and substituted acetyl groups.
Methyl 4-bromobenzoate: Shares the brominated benzoate structure but lacks the substituted acetyl group.
Methyl 2-acetylbenzoate: Contains the acetyl group but lacks the bromine substitution.
Eigenschaften
CAS-Nummer |
827324-23-2 |
|---|---|
Molekularformel |
C14H15BrO4 |
Molekulargewicht |
327.17 g/mol |
IUPAC-Name |
methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate |
InChI |
InChI=1S/C14H15BrO4/c1-8(16)13(9(2)17)7-10-6-11(15)4-5-12(10)14(18)19-3/h4-6,13H,7H2,1-3H3 |
InChI-Schlüssel |
HTHLCCTXQRTGPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC1=C(C=CC(=C1)Br)C(=O)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
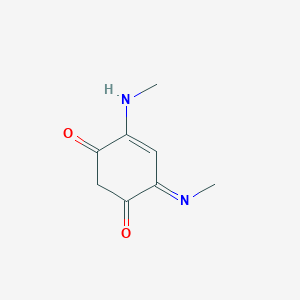
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
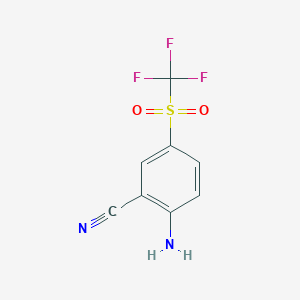
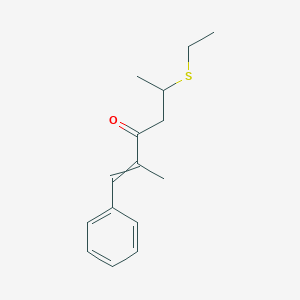

![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
